(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol
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Overview
Description
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol is a cyclobutane derivative with a cyano group and a fluorophenyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide and an appropriate base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorophenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The cyano group and fluorophenyl group may play a role in binding to target proteins or enzymes, affecting their function and leading to the compound’s observed effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-{[Cyano(4-chlorophenyl)amino]methyl}cyclobutan-1-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(1s,3s)-3-{[Cyano(4-bromophenyl)amino]methyl}cyclobutan-1-ol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs.
Properties
IUPAC Name |
(4-fluorophenyl)-[(3-hydroxycyclobutyl)methyl]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-1-3-11(4-2-10)15(8-14)7-9-5-12(16)6-9/h1-4,9,12,16H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVIFPVFBDXDKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN(C#N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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